Product packaging for alpha-Butyl-2-hydroxycyclohexanemethanol(Cat. No.:CAS No. 84604-60-4)

alpha-Butyl-2-hydroxycyclohexanemethanol

Cat. No.: B12660644
CAS No.: 84604-60-4
M. Wt: 186.29 g/mol
InChI Key: SHHNDYQHPWSWAE-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Cyclohexane (B81311) Derivatives

Alpha-butyl-2-hydroxycyclohexanemethanol, also referred to as 1-(2-hydroxycyclohexyl)-1-pentanol, is classified as a disubstituted alicyclic alcohol. nist.gov The core of the molecule is a cyclohexane ring. One carbon atom of the ring is bonded to a hydroxyl (-OH) group, and an adjacent carbon atom is bonded to a pentanol (B124592) group at its first position. nist.gov This arrangement makes it a 1,2-disubstituted cyclohexane derivative. The term "alpha-butyl" signifies that a butyl group is attached to the carbon atom (the "alpha" carbon) which also bears the hydroxyl group of the pentanol side chain.

The systematic IUPAC name for this compound is 1-(2-hydroxycyclohexyl)pentan-1-ol. nist.govnih.gov This name precisely describes the molecular architecture: a five-carbon alcohol (pentan-1-ol) where the first carbon is attached to a cyclohexane ring. The cyclohexane ring itself is substituted at the second position (relative to the point of attachment) with a hydroxyl group.

Table 1: Compound Identification

Identifier Value
Systematic (IUPAC) Name 1-(2-hydroxycyclohexyl)pentan-1-ol
Common Name This compound
Molecular Formula C₁₁H₂₂O₂
Molecular Weight 186.29 g/mol (approx.)

| CAS Registry Number | 84604-60-4 |

Stereochemical Considerations and Isomerism of this compound

The stereochemistry of this compound is particularly complex due to the presence of three chiral centers and the conformational nature of the cyclohexane ring. idc-online.comlibretexts.org The chiral centers are:

C1 of the cyclohexane ring: The carbon atom bonded to the pentanol side-chain.

C2 of the cyclohexane ring: The carbon atom bonded to the hydroxyl group.

The alpha-carbon of the side chain: The carbon of the pentanol chain that is bonded to both the cyclohexane ring and its own hydroxyl group.

This trifecta of stereocenters means that the molecule can exist as 2³ = 8 distinct stereoisomers (four pairs of enantiomers). These isomers are further complicated by the cis-trans isomerism arising from the relative orientation of the two substituents on the cyclohexane ring. mvpsvktcollege.ac.in

Cis Isomers: The hydroxyl group and the pentanol group are on the same side of the cyclohexane ring's general plane. mvpsvktcollege.ac.in In a chair conformation, this would typically correspond to one axial and one equatorial substituent. spcmc.ac.in

Trans Isomers: The hydroxyl group and the pentanol group are on opposite sides of the ring's plane. mvpsvktcollege.ac.in This can correspond to either a diequatorial or a diaxial arrangement in the chair conformation, with the diequatorial form being significantly more stable. slideshare.net

The relationships between these isomers are as follows: for a given cis or trans configuration, there will be four stereoisomers based on the R/S configuration at the three chiral centers. For example, the (1R, 2R)-trans configuration will have corresponding (αR) and (αS) isomers, which are diastereomers of each other. The enantiomer of (1R, 2R, αR) would be (1S, 2S, αS). The cis isomers are diastereomers of the trans isomers. idc-online.comlibretexts.org

Table 2: Potential Stereoisomeric Relationships

Isomer 1 Isomer 2 Relationship
(1R,2R,αR) (1S,2S,αS) Enantiomers
(1R,2R,αR) (1R,2R,αS) Diastereomers
(1R,2R,αR) (1R,2S,αR) Diastereomers (cis-trans)

The stability and reactivity of each isomer are heavily influenced by its conformation, particularly the energetic penalty of placing bulky substituents in axial positions due to 1,3-diaxial interactions. slideshare.net

Historical Context of Cyclohexanol (B46403) Derivatives in Synthetic Organic Chemistry

The study of cyclohexanol and its derivatives is deeply rooted in the history of organic chemistry. weebly.com Industrial production of cyclohexanol began with the hydrogenation of phenol. chemcess.comsciencemadness.org A major advancement came in the 1940s with the development of the liquid-phase air oxidation of cyclohexane, often using cobalt catalysts, to produce a mixture of cyclohexanol and cyclohexanone (B45756). chemcess.comsciencemadness.org This mixture, known as "KA oil" (ketone-alcohol oil), became a crucial feedstock for the production of adipic acid and caprolactam, the precursors to nylon-6,6 and nylon-6, respectively. chemcess.comwikipedia.org

In the 1950s, a modified process using boric acid was introduced to improve the yield of cyclohexanol by protecting the intermediate cyclohexyl hydroperoxide from over-oxidation. chemcess.com These large-scale industrial processes spurred fundamental research into the reactions of cyclohexanols, which undergo typical reactions of secondary alcohols, such as oxidation to ketones and esterification. chemcess.comwikipedia.org

The development of stereoselective synthesis has been a major theme in modern organic chemistry, with cyclohexanol derivatives often serving as model systems. mdpi.com The ability to control the stereochemical outcome of reactions, such as the reduction of substituted cyclohexanones or the addition of organometallic reagents, is critical. acs.org This allows for the synthesis of specific isomers of complex molecules, which is vital in fields like pharmacology and materials science. The synthesis of complex derivatives like this compound builds upon a century of research into controlling reactivity and stereochemistry on the six-membered ring. nih.govrsc.orgnih.govthieme.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O2 B12660644 alpha-Butyl-2-hydroxycyclohexanemethanol CAS No. 84604-60-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84604-60-4

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2-(1-hydroxypentyl)cyclohexan-1-ol

InChI

InChI=1S/C11H22O2/c1-2-3-7-10(12)9-6-4-5-8-11(9)13/h9-13H,2-8H2,1H3

InChI Key

SHHNDYQHPWSWAE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1CCCCC1O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Alpha Butyl 2 Hydroxycyclohexanemethanol

Established Synthetic Pathways and Precursors to alpha-Butyl-2-hydroxycyclohexanemethanol

The construction of the this compound scaffold logically begins from readily available starting materials, primarily cyclohexanone (B45756) derivatives. The most direct synthetic sequence involves the sequential installation of the butyl and hydroxymethyl groups at the alpha-position of the cyclohexanone ring, followed by the reduction of the carbonyl group to furnish the desired 1,2-diol structure.

Key Precursors:

Cyclohexanone

Butylating agents (e.g., n-butyl bromide, n-butyl iodide)

A C1 electrophile for hydroxymethylation (e.g., formaldehyde (B43269) or its equivalents like paraformaldehyde)

A general, non-stereoselective pathway would proceed as follows:

α-Butylation of Cyclohexanone: The first step involves the formation of a cyclohexanone enolate, typically by using a strong base like lithium diisopropylamide (LDA), followed by quenching with a butyl halide. This reaction yields the key intermediate, 2-butylcyclohexanone (B1265551). The use of enamine chemistry is also a well-established alternative for the α-alkylation of ketones. chemtube3d.com

α-Hydroxymethylation: The resulting 2-butylcyclohexanone can then be converted to its enolate, again using a base like LDA, and reacted with an electrophilic formaldehyde source. This aldol-type addition introduces the hydroxymethyl group at the C2 position, creating a quaternary carbon center and yielding 2-butyl-2-(hydroxymethyl)cyclohexan-1-one.

Carbonyl Reduction: The final step is the reduction of the ketone functionality in 2-butyl-2-(hydroxymethyl)cyclohexan-1-one to the corresponding secondary alcohol. This step generates the second stereocenter at C1. The choice of reducing agent is critical as it influences the diastereoselectivity of the final product (see section 2.2.1). Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) can be employed, typically resulting in a mixture of diastereomers.

This fundamental pathway provides access to the basic carbon skeleton of the target molecule. However, it lacks stereocontrol, producing a complex mixture of stereoisomers. The subsequent sections will detail more refined methods to address this critical issue.

Stereoselective and Enantioselective Synthesis Strategies for this compound

Achieving stereochemical control is the primary challenge in synthesizing this compound. This requires strategies that can selectively form one or more of the possible stereoisomers.

Diastereoselectivity in this context primarily refers to controlling the relative orientation of the hydroxyl group at C2 with respect to the substituents at the adjacent quaternary carbon (C1). This is most commonly addressed during the reduction of the ketone intermediate, 2-butyl-2-(hydroxymethyl)cyclohexan-1-one.

The stereochemical outcome of the reduction is governed by the direction of hydride attack on the carbonyl carbon. The bulky substituents at the α-position create a sterically biased environment.

Less Hindered Face Attack: Small, unhindered reducing agents like NaBH₄ tend to approach from the less sterically encumbered face, which is often the equatorial direction, leading to the formation of the axial alcohol.

More Hindered Face Attack: Bulky reducing agents, such as L-Selectride or K-Selectride, are sterically demanding and preferentially attack from the more open axial direction, resulting in the equatorial alcohol.

The diastereoselectivity of reductions of 2-substituted cyclohexanones has been studied extensively. rsc.orgacs.org The presence of two substituents at the alpha-position, as in the key intermediate for this compound, further influences this selectivity. Diastereoselective (3+3) annulations can also be employed to create highly substituted cyclohexanone precursors with a degree of stereocontrol. nih.gov

Reducing AgentModel SubstrateTypical Major DiastereomerReference
Sodium Borohydride (NaBH₄)2-alkyl-cyclohexanonetrans (axial attack) acs.org
Lithium Aluminum Hydride (LiAlH₄)2-alkyl-cyclohexanonetrans (axial attack) acs.org
L-Selectride®2-alkyl-cyclohexanonecis (equatorial attack) rsc.org
Diisobutylaluminium Hydride (DIBAL-H)2-substituted cyclohexanonesVaries with substrate and conditions acs.org

This table presents generalized outcomes for model substrates; specific ratios for 2-butyl-2-(hydroxymethyl)cyclohexan-1-one would require experimental determination.

To obtain enantiomerically pure this compound, asymmetric catalysis is essential. This involves the use of chiral catalysts to influence the formation of the stereocenters.

Organocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. For the target molecule, organocatalysts could be employed in several key steps.

Asymmetric α-Functionalization: Chiral amines, such as proline and its derivatives, can catalyze the asymmetric α-functionalization of ketones via enamine intermediates. A potential strategy could involve the asymmetric Michael addition of a butyl nucleophile to cyclohexenone, followed by an organocatalytic α-hydroxymethylation of the resulting chiral enamine.

Domino Reactions: Organocatalyzed domino or cascade reactions can construct complex carbocyclic scaffolds with high stereoselectivity in a single step. A Michael-aldol domino reaction, for instance, could potentially assemble the substituted cyclohexanone core with control over multiple stereocenters. nih.gov

Chiral Diol Catalysts: Chiral diols, such as TADDOLs or BINOL derivatives, can act as organocatalysts, often by forming chiral Lewis acidic environments through hydrogen bonding. nih.gov These could be applied to catalyze the enantioselective addition of a butyl group or the hydroxymethylation step.

Chiral metal complexes are highly effective catalysts for a wide range of asymmetric transformations.

Asymmetric Alkylation: The enantioselective alkylation of ketone enolates can be achieved using chiral metal complexes. A copper(I) complex with a chiral ligand, for example, can catalyze the α-alkylation of carboxylic acid derivatives, a principle that can be extended to ketone systems. researchgate.net This could be used to set the quaternary stereocenter at C1.

Asymmetric Reduction: The most direct approach to controlling the C2 stereocenter enantioselectively is the asymmetric reduction of the prochiral ketone in 2-butyl-2-(hydroxymethyl)cyclohexan-1-one. Catalysts based on ruthenium, rhodium, or iridium complexed with chiral ligands (e.g., BINAP) are well-established for the highly enantioselective hydrogenation of ketones.

Dynamic Kinetic Asymmetric Transformation (DYKAT): To address both the C1 and C2 stereocenters, a DYKAT approach could be powerful. This strategy combines a catalyst for the racemization of the α-stereocenter with an enzyme or metal complex that selectively reduces one enantiomer of the ketone. Such a process can convert a racemic starting material into a single diastereomer with high enantiomeric excess. nih.gov

Asymmetric Ring Opening/Cross Metathesis: An alternative strategy involves the asymmetric ring opening of a simpler cyclic precursor. For example, a chiral ruthenium catalyst can perform an asymmetric ring opening/cross metathesis of a cyclobutene (B1205218) derivative to generate a 1,2-anti diol fragment, which could then be further elaborated. nih.gov

Reaction TypeCatalyst System (Example)TransformationStereocontrolReference
Asymmetric AlkylationCu(I) / Chiral Ligandα-Alkylation of ketone precursorEnantioselective formation of C1 researchgate.net
Asymmetric HydrogenationRu / Chiral BINAPReduction of ketoneEnantioselective formation of C2 nih.gov
Asymmetric Ring OpeningChiral Ru Metathesis CatalystRing opening of cyclic alkeneEnantioselective formation of 1,2-diol nih.gov
Asymmetric Synthesis using Chiral Auxiliary(S,S)-cyclohexane-1,2-diolDiastereoselective alkylationFormation of α,α-disubstituted center nih.gov

Biocatalysis offers highly selective and environmentally benign alternatives to traditional chemical methods. Enzymes can perform complex transformations with exceptional levels of regio-, diastereo-, and enantioselectivity.

Biocatalytic Hydroxylation: Cytochrome P450 monooxygenases are capable of performing direct C-H bond hydroxylation. nih.gov In principle, a P450 enzyme could be engineered to selectively hydroxylate a precursor like 1-butyl-1-(methoxymethyl)cyclohexane at the C2 position. This late-stage functionalization is a highly attractive but challenging strategy. Unspecific peroxygenases (UPOs) are another class of enzymes that can hydroxylate non-activated C-H bonds, such as those in cyclohexane (B81311), with high efficiency. elsevierpure.com

Enzymatic Reduction: Ketoreductases (KREDs) are exceptionally effective for the asymmetric reduction of ketones to chiral alcohols. A KRED could be used to reduce 2-butyl-2-(hydroxymethyl)cyclohexan-1-one to a single stereoisomer of this compound with very high diastereo- and enantiomeric excess. Large libraries of KREDs are available, allowing for screening to find an enzyme with the desired selectivity for a specific substrate.

Chemo-Enzymatic Cascades: These strategies combine the strengths of chemical catalysis and biocatalysis. nih.govrsc.org A chemical process could be used to synthesize the racemic ketone precursor, 2-butyl-2-(hydroxymethyl)cyclohexan-1-one, which is then subjected to a biocatalytic dynamic kinetic resolution using a KRED and a racemization catalyst to yield a single stereoisomer of the final product. Alternatively, biocatalytic strategies can be used to produce enantiomerically enriched α-hydroxy ketones, which are valuable building blocks for more complex molecules. nih.gov

Enzyme ClassTransformationAdvantageReference
Cytochrome P450s (P450s)Regio- and stereoselective C-H hydroxylationLate-stage functionalization of complex scaffolds nih.govnih.gov
Unspecific Peroxygenases (UPOs)Hydroxylation of unactivated C-H bondsHigh activity on substrates like cyclohexane elsevierpure.com
Ketoreductases (KREDs)Asymmetric reduction of ketonesExcellent diastereo- and enantioselectivity rsc.org
LyasesAsymmetric carboligation of aldehydesFormation of chiral α-hydroxy ketones nih.gov

Chiral Auxiliary-Based Synthesis of this compound

The controlled synthesis of a specific stereoisomer of this compound can be effectively achieved using chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

One of the most powerful and widely used methods for the asymmetric synthesis of 1,2-diols and related structures is the Evans' asymmetric aldol (B89426) reaction, which employs chiral oxazolidinone auxiliaries. researchgate.netwikipedia.org This methodology can be hypothetically applied to the synthesis of this compound.

Hypothetical Synthetic Route using an Evans Auxiliary:

Acylation of Chiral Auxiliary: A commercially available chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with cyclohexanecarbonyl chloride. This is typically achieved by deprotonating the oxazolidinone with a strong base like n-butyllithium and then reacting the resulting anion with the acyl chloride to form an N-acyloxazolidinone. wikipedia.orgresearchgate.net

Diastereoselective Aldol Reaction: The resulting chiral imide is then subjected to an aldol reaction. The formation of a specific boron enolate using a Lewis acid like dibutylboron triflate and a hindered base such as diisopropylethylamine is crucial. wikipedia.org This enolate then reacts with pentanal (the aldehyde precursor to the butyl group). The steric bulk of the chiral auxiliary directs the approach of the aldehyde, leading to the formation of a new stereocenter with high diastereoselectivity. researchgate.net This step establishes the two contiguous stereocenters found in the target molecule. wikipedia.org

Removal of the Auxiliary: The final step is the removal of the chiral auxiliary. This is typically accomplished by a mild hydrolysis, for instance, using lithium hydroxide (B78521), or by reduction with a reagent like lithium borohydride. nih.gov This cleavage yields the desired this compound as a single enantiomer or a highly enriched mixture, along with the recoverable chiral auxiliary. nih.gov

The effectiveness of this approach relies on the high levels of stereocontrol exerted by the chiral auxiliary during the C-C bond formation. numberanalytics.com Different enantiomers of the final product can be accessed by simply choosing the opposite enantiomer of the chiral auxiliary at the beginning of the synthetic sequence. researchgate.net

Table 1: Key Steps in Chiral Auxiliary-Based Synthesis

StepDescriptionKey ReagentsPurpose
1 AcylationChiral Oxazolidinone, n-BuLi, Cyclohexanecarbonyl chlorideAttach the cyclohexane moiety to the chiral auxiliary. wikipedia.org
2 Aldol ReactionDibutylboron triflate, Diisopropylethylamine, PentanalForm the C-C bond and set the stereochemistry. wikipedia.org
3 Auxiliary RemovalLithium hydroxide or Lithium borohydrideCleave the auxiliary to yield the final product. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The principles of green chemistry can be applied to the synthesis of this compound to enhance its sustainability.

Atom Economy: Traditional methods using chiral auxiliaries, while effective, can have lower atom economy as the auxiliary is not part of the final product. Catalytic asymmetric methods, where a small amount of a chiral catalyst is used, would represent a greener alternative. nih.gov

Use of Safer Solvents and Reagents: The synthesis could be designed to replace hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as ethanol, water, or even solvent-free conditions. researchgate.netmun.ca For instance, exploring biocatalytic reductions of a corresponding diketone precursor using enzymes like alcohol dehydrogenases (ADHs) in an aqueous medium would be a significant green improvement. rsc.org

Energy Efficiency: Employing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. mun.ca Biocatalytic approaches often operate under mild conditions. rsc.org Microwave-assisted synthesis is another technique that can reduce reaction times and energy input compared to conventional heating. nih.gov

Use of Renewable Feedstocks: While the core structure is derived from petrochemical sources, exploring the use of bio-based starting materials, if available, would align with green principles. nih.gov

Table 2: Application of Green Chemistry Principles

PrincipleApplication to SynthesisPotential Benefit
Safer Solvents Replace chlorinated solvents with water or ethanol. researchgate.netReduced toxicity and environmental impact.
Catalysis Use of biocatalysts (e.g., ADHs) instead of stoichiometric reagents. rsc.orgHigher atom economy, milder reaction conditions.
Energy Efficiency Utilize microwave irradiation or conduct reactions at room temperature. nih.govLower energy consumption and faster reactions.
Reduce Derivatives Employ one-pot or multicomponent reactions to minimize intermediate steps. nih.govIncreased efficiency and reduced waste generation.

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch-wise production, offers several advantages for the synthesis of fine chemicals like this compound. mst.edu

Enhanced Safety and Control: The small internal volume of microreactors allows for better control over reaction parameters such as temperature and pressure. This is particularly advantageous for highly exothermic or potentially hazardous reactions. nih.gov

Improved Efficiency and Scalability: Continuous flow systems can operate for extended periods, allowing for the production of large quantities of the target molecule from a small reactor footprint. Scaling up is achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). nih.gov

Integration of Synthesis and Purification: It is possible to integrate downstream processing steps, such as extraction and purification, directly into the flow system. This can lead to a more streamlined and automated manufacturing process. nih.gov

A potential flow synthesis of this compound could involve pumping the starting materials (e.g., the N-acyloxazolidinone and pentanal) through a heated or cooled microreactor containing an immobilized catalyst or reagent. The reaction mixture would then flow into a subsequent module for quenching, and then another for purification, all in a continuous fashion. nih.gov This approach allows for precise control over residence time, which can be crucial for optimizing yield and selectivity. nih.gov

Table 3: Comparison of Batch vs. Flow Synthesis

FeatureBatch SynthesisFlow Synthesis
Scalability Challenging, often requires re-optimization.Straightforward (time or numbering-up). nih.gov
Safety Higher risk with large volumes of hazardous materials.Inherently safer due to small reaction volumes. nih.gov
Heat Transfer Often inefficient and can lead to hotspots.Highly efficient, precise temperature control. nih.gov
Process Control Manual or semi-automated.Fully automated and integrated. mst.edu

Spectroscopic and Structural Elucidation of Alpha Butyl 2 Hydroxycyclohexanemethanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the covalent framework and stereochemistry of organic compounds. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in alpha-butyl-2-hydroxycyclohexanemethanol.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals, particularly in the aliphatic region, due to the cyclohexane (B81311) ring protons. The chemical shifts of these protons are influenced by their axial or equatorial orientation and the presence of the hydroxyl and hydroxymethylbutyl substituents. nih.govfiveable.me The protons of the butyl chain would appear in the upfield region, while the proton attached to the carbon bearing the secondary hydroxyl group (CH-OH) and the methylene (B1212753) protons of the hydroxymethyl group (CH₂-OH) would be found at lower field.

The ¹³C NMR spectrum would provide distinct signals for each carbon atom in the molecule. The carbons attached to the oxygen atoms (C-OH and CH₂-OH) would resonate at the lowest field among the sp³ carbons.

To decipher the complex spin systems and assign all signals, a suite of 2D NMR experiments is indispensable:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the identification of adjacent protons. For instance, the correlation between the proton on the secondary alcohol (CH-OH) and the adjacent ring protons can be established.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, enabling the assignment of the carbon signal for each proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and for connecting the butyl group and the hydroxymethyl group to the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It is particularly valuable for determining the relative stereochemistry of the substituents on the cyclohexane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on related structures and may vary depending on the specific stereoisomer and solvent.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Cyclohexane Ring
C1-H~3.5 - 4.0~70 - 75
C2-H~1.5 - 2.0~45 - 50
Ring CH₂~1.0 - 1.9~20 - 35
Butyl Group
α-CH₂~1.2 - 1.6~30 - 35
β-CH₂~1.2 - 1.4~25 - 30
γ-CH₂~1.2 - 1.4~22 - 25
δ-CH₃~0.8 - 1.0~13 - 15
Hydroxymethyl Group
CH₂-OH~3.4 - 3.8~60 - 65
Hydroxyl Protons
C1-OHVariable-
CH₂-OHVariable-

Stereochemical Assignment via NMR (e.g., Coupling Constants, NOE Studies)

The relative stereochemistry of the two substituents on the cyclohexane ring (cis or trans) can be determined through analysis of ¹H-¹H coupling constants and Nuclear Overhauser Effect (NOE) data. The magnitude of the coupling constant between the proton at C1 and the proton at C2 depends on the dihedral angle between them, which is different for cis and trans isomers. libretexts.orgyoutube.com

For a trans-isomer, where the substituents are on opposite sides of the ring, one would expect to see both diaxial and diequatorial conformations in equilibrium. The diaxial conformation would show a large coupling constant between the axial protons at C1 and C2. For a cis-isomer, with substituents on the same side, one substituent would be axial and the other equatorial, leading to a smaller coupling constant between the C1 and C2 protons. fiveable.melibretexts.org

NOESY experiments would provide definitive evidence for the stereochemistry. For a cis-isomer, a strong NOE would be observed between the axial proton at C1 and the axial protons at C3 and C5, as well as between the equatorial proton at C2 and the equatorial protons on the adjacent carbons. In a trans-diaxial conformation, a strong NOE would be seen between the axial protons at C1 and C2.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₁H₂₂O₂), HRMS would provide a measured mass that is very close to its calculated exact mass, confirming its molecular formula.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. For cyclic alcohols, characteristic fragmentation pathways include the loss of a hydrogen atom (M-1), the loss of a water molecule (M-18), and cleavage of the ring. chemicalbook.comchemicalbook.comnist.gov The presence of two hydroxyl groups would likely lead to a prominent peak corresponding to the loss of two water molecules (M-36). Alpha-cleavage next to the hydroxyl groups is also a common fragmentation pathway for alcohols. nist.gov

Table 2: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry

m/zProposed FragmentFragmentation Pathway
M-H[C₁₁H₂₁O₂]⁺Loss of a hydrogen radical
M-H₂O[C₁₁H₂₀O]⁺˙Dehydration
M-2H₂O[C₁₁H₁₈]⁺˙Loss of two water molecules
M-C₄H₉[C₇H₁₃O₂]⁺Loss of the butyl radical (alpha-cleavage)
m/z 57[C₄H₉]⁺Butyl cation
m/z 81[C₆H₉]⁺From ring cleavage

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound would be dominated by a broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the two hydroxyl groups. The broadness of this peak is indicative of hydrogen bonding. The C-H stretching vibrations of the cyclohexane ring and the butyl chain would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations would be observed in the 1000-1200 cm⁻¹ range.

Raman spectroscopy would also show the characteristic vibrational modes. The C-C stretching and CH₂ bending modes of the cyclohexane ring are often prominent in the Raman spectrum. ustc.edu.cn The combination of IR and Raman data provides a more complete picture of the vibrational framework of the molecule.

Table 3: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching (hydrogen-bonded)3200 - 3600 (broad)
C-HStretching (sp³)2850 - 3000
C-OStretching1000 - 1200
C-CStretching800 - 1200
CH₂Bending (Scissoring)~1450

Chiroptical Spectroscopy for Enantiomeric Purity Determination of this compound

As this compound possesses at least two stereocenters (at C1 and C2), it is a chiral molecule. Chiroptical spectroscopy techniques are essential for determining the absolute configuration and enantiomeric purity of the sample.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of this compound will produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the stereocenters.

For vicinal diols, the conformation of the C(OH)-C(OH) moiety significantly influences the CD spectrum. beilstein-journals.org The observed CD spectrum is a population-weighted average of the spectra of all contributing conformers in solution. By comparing the experimental CD spectrum with theoretically calculated spectra for different possible stereoisomers and their stable conformers, the absolute configuration of the molecule can be assigned. nih.gov Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making CD a valuable tool for determining enantiomeric purity.

Due to the absence of specific scientific literature and experimental data for this compound in the provided search results, a detailed article focusing on its spectroscopic and structural elucidation cannot be generated at this time. The search did not yield specific optical rotation values, X-ray diffraction analyses of its crystalline derivatives, or established chromatographic methods for its isomer separation and purity assessment.

To provide a scientifically accurate and detailed article as requested, specific research findings on this compound are necessary. General principles of the mentioned analytical techniques can be described, but applying them specifically to this compound without any reported data would be speculative and not in line with the required professional and authoritative tone.

Further research would be required to locate studies, if they exist, that have characterized this compound using these methods. Without such data, the generation of the requested article with detailed research findings and data tables is not possible.

Mechanistic Investigations and Chemical Reactivity of Alpha Butyl 2 Hydroxycyclohexanemethanol

Reaction Mechanisms of Formation Pathways

The synthesis of alpha-butyl-2-hydroxycyclohexanemethanol typically involves the creation of a new carbon-carbon bond adjacent to an existing hydroxyl-bearing carbon. A primary method for its formation is the nucleophilic addition of an organometallic reagent, such as a Grignard reagent, to an appropriate electrophilic precursor.

The most common pathway is the reaction of butylmagnesium bromide with 2-hydroxycyclohexane-1-carbaldehyde. The mechanism proceeds as follows:

Nucleophilic Attack: The nucleophilic butyl anion from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. youtube.com This forms a new carbon-carbon bond and a magnesium alkoxide intermediate.

Protonation: Subsequent acidic workup protonates the alkoxide, yielding the final 1,2-diol product, this compound. masterorganicchemistry.com

This reaction creates a new stereocenter at the carbinol carbon. The stereochemical outcome is influenced by the existing stereocenter at C2 of the cyclohexane (B81311) ring. The approach of the bulky nucleophile can be directed by the existing hydroxyl group, often leading to a mixture of diastereomers (syn and anti products). The ratio of these diastereomers is dependent on reaction conditions and the principles of acyclic stereocontrol, such as the Felkin-Anh model.

An alternative route involves the ring-opening of 1-(oxiran-2-yl)cyclohexan-1-ol with a butyl nucleophile, such as butylmagnesium bromide or butyllithium. The nucleophile will typically attack the least substituted carbon of the epoxide ring, resulting in the formation of the target diol after workup. masterorganicchemistry.comyoutube.com

Oxidative Transformations of the Hydroxyl Group in this compound

The vicinal diol structure of this compound makes it susceptible to specific oxidative transformations. These can be broadly categorized into oxidative cleavage of the C-C bond between the two hydroxyl groups and oxidation of the individual alcohol functionalities without bond cleavage.

Oxidative Cleavage: Treatment with reagents such as periodic acid (HIO₄) or sodium periodate (B1199274) (NaIO₄) results in the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons. masterorganicchemistry.com This reaction proceeds through a cyclic periodate ester intermediate. youtube.com The cleavage of this compound yields two carbonyl-containing fragments.

The secondary alcohol on the cyclohexane ring is oxidized to a ketone, forming cyclohexanone (B45756) .

The primary alcohol on the side chain is oxidized to an aldehyde, forming pentanal .

OxidantIntermediateProductsReference
Sodium Periodate (NaIO₄)Cyclic Periodate EsterCyclohexanone and Pentanal masterorganicchemistry.comaklectures.com
Lead Tetraacetate (Pb(OAc)₄)Cyclic Lead(IV) EsterCyclohexanone and Pentanal masterorganicchemistry.com

Oxidation without Cleavage: Selective oxidation of one or both hydroxyl groups can be achieved using various reagents. The outcome depends on the reagent's reactivity and the steric environment of the hydroxyl groups. imperial.ac.uk

Primary Alcohol Oxidation: The primary hydroxyl group can be selectively oxidized to an aldehyde (pentanal derivative) using mild reagents like pyridinium (B92312) chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will further oxidize the aldehyde to a carboxylic acid.

Secondary Alcohol Oxidation: The secondary hydroxyl on the cyclohexane ring can be oxidized to a ketone using a wide range of oxidizing agents, including PCC, Swern oxidation reagents (oxalyl chloride, DMSO, triethylamine), and chromium-based reagents.

Due to lower steric hindrance, the primary alcohol may react faster than the secondary alcohol under certain conditions, allowing for selective functionalization. imperial.ac.uk

Reduction Reactions and Stereochemical Control

While this compound is an alcohol, this section considers its formation via the reduction of a precursor ketone, namely 1-(2-hydroxycyclohexyl)pentan-1-one . The reduction of the ketone functional group to a secondary alcohol is a critical step that establishes one of the key stereocenters in the final molecule. The stereochemical control of this reduction is of significant synthetic interest. wikipedia.org

Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereoselectivity of the hydride attack is governed by several factors:

Steric Hindrance: The hydride reagent will preferentially attack from the less sterically hindered face of the carbonyl group.

Chelation Control: The existing hydroxyl group on the adjacent carbon can coordinate with the metal cation of the hydride reagent (especially with LiAlH₄), forming a cyclic intermediate. This chelation locks the conformation and directs the hydride to attack from a specific face, leading to high diastereoselectivity, often favoring the syn-diol.

Thermodynamic vs. Kinetic Control: Different reagents and conditions can favor either the thermodynamically more stable alcohol or the kinetically formed product. For instance, reductions using lithium and hydrated transition metal salts can be highly selective for the most thermodynamically stable alcohol. acs.orgorganic-chemistry.org

Biocatalytic reductions using enzymes like alcohol dehydrogenases (ADFs) from microorganisms can also be employed to achieve high enantioselectivity and diastereoselectivity, often producing a single stereoisomer. nih.govnih.gov

Reducing AgentControl TypePredominant Product StereochemistryReference
NaBH₄Steric/Felkin-AnhOften a mixture, favors anti-Cram product wikipedia.org
LiAlH₄ChelationTends to favor syn-diol wikipedia.org
Li / CuCl₂·2H₂OThermodynamicMost thermodynamically stable alcohol acs.orgorganic-chemistry.org
Alcohol Dehydrogenase (ADF)EnzymaticHigh stereoselectivity (e.g., S-alcohol) nih.gov

Dehydration Reactions and Alkene Formation

The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form an alkene. libretexts.org Given the presence of two hydroxyl groups, a primary and a secondary, multiple products are possible depending on which group is eliminated and the subsequent proton removal.

The general mechanism for dehydration of the secondary alcohol proceeds via an E1 pathway: jove.com

Protonation: The secondary hydroxyl group is protonated by a strong acid (e.g., H₂SO₄, H₃PO₄) to form a good leaving group (an alkyloxonium ion). aakash.ac.indoubtnut.com

Carbocation Formation: The alkyloxonium ion departs as a water molecule, forming a secondary carbocation on the cyclohexane ring. This is the rate-determining step. jove.com

Deprotonation: A base (like water or the conjugate base of the acid) removes an adjacent proton, forming a double bond.

According to Zaitsev's rule , the major product will be the most substituted (and thus most stable) alkene. libretexts.org Dehydration involving the secondary alcohol could lead to the formation of a double bond within the ring or an exocyclic double bond. Carbocation rearrangements are also possible, potentially leading to a more stable tertiary carbocation before elimination.

Dehydration of the primary alcohol is less favorable as it would require the formation of a less stable primary carbocation. However, under forcing conditions, it could proceed, likely via an E2 mechanism if a suitable base is present.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl groups in this compound are poor leaving groups and must be activated before they can participate in nucleophilic substitution reactions. ub.edu

Activation of Hydroxyl Groups:

Protonation: In the presence of a strong acid (e.g., HBr, HCl), a hydroxyl group can be protonated. The subsequent loss of water generates a carbocation, which is then attacked by the halide nucleophile (Sₙ1 mechanism). This is more likely to occur at the secondary hydroxyl position due to the greater stability of the secondary carbocation.

Conversion to Sulfonate Esters: A more controlled method involves converting the alcohol to a tosylate (OTs), mesylate (OMs), or triflate (OTf) by reacting it with the corresponding sulfonyl chloride (e.g., TsCl, MsCl) in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups.

Once activated, the substitution can proceed via Sₙ1 or Sₙ2 pathways:

Sₙ2 Reaction: The less sterically hindered primary position is a better candidate for Sₙ2 reactions. A strong nucleophile can attack the carbon, inverting its stereochemistry (if chiral) and displacing the leaving group in a single, concerted step.

Sₙ1 Reaction: The secondary position is more likely to undergo Sₙ1 reactions, especially with weak nucleophiles. This pathway involves the formation of a carbocation intermediate, leading to a racemic or diastereomeric mixture of products.

Electrophilic and Radical Reactions on the Cyclohexane Ring and Butyl Chain

The saturated hydrocarbon portions of the molecule—the cyclohexane ring and the butyl chain—are generally unreactive towards electrophiles and nucleophiles but can undergo radical reactions.

Electrophilic Reactions: The cyclohexane ring, being an alkane, does not typically undergo electrophilic addition or substitution unless a double bond is present. youtube.comstackexchange.com The electron-rich oxygen atoms of the hydroxyl groups are the most likely sites for electrophilic attack (protonation).

Radical Reactions: Free-radical halogenation (e.g., with Br₂ under UV light) can occur on both the cyclohexane ring and the butyl chain. libretexts.org This reaction proceeds via a chain mechanism:

Initiation: Homolytic cleavage of the halogen molecule (e.g., Br₂) by UV light to form two halogen radicals.

Propagation: The halogen radical abstracts a hydrogen atom from a C-H bond to form H-X and an alkyl radical. The stability of the resulting radical determines the major site of abstraction (tertiary > secondary > primary). A new halogen molecule then reacts with the alkyl radical to form the alkyl halide and another halogen radical. jove.com

Termination: Two radicals combine to end the chain reaction. youtube.com

In this compound, the C-H bonds adjacent to the oxygen atoms (at C1, C2, and the first carbon of the butyl chain) are activated towards radical abstraction. The reaction often lacks selectivity, leading to a mixture of halogenated products.

Functional Group Interconversions and Derivatization Strategies

The two hydroxyl groups in this compound serve as versatile handles for a wide range of functional group interconversions and derivatizations. solubilityofthings.comorganic-chemistry.org

Esterification: Both the primary and secondary alcohols can be converted to esters through reaction with carboxylic acids (Fischer esterification) or, more efficiently, with acyl chlorides or acid anhydrides in the presence of a base. chemistrysteps.com This allows for the introduction of various acyl groups. Selective esterification of the less hindered primary alcohol is often possible.

Etherification: Ethers can be formed, for example, via the Williamson ether synthesis. This involves deprotonating an alcohol with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Protection Chemistry: The 1,2-diol functionality is particularly useful in protection-deprotection strategies.

Protection of the Diol: The diol can be protected by reacting it with an aldehyde or ketone (e.g., benzaldehyde (B42025) or acetone) in the presence of an acid catalyst to form a cyclic acetal (B89532) (a benzylidene acetal or an acetonide, respectively). wikipedia.org This protecting group is stable under basic and neutral conditions and can be removed by acidic hydrolysis.

Use as a Protecting Group: Conversely, this compound can itself be used as a protecting group for aldehydes and ketones, forming a cyclic acetal and masking the carbonyl's reactivity. chemistrysteps.com

These interconversions are fundamental in multi-step organic synthesis, enabling the modification of other parts of a molecule while the hydroxyl groups are masked or allowing for the installation of new functionality at the oxygen atoms.

Kinetic and Thermodynamic Studies of this compound Transformations

Following a comprehensive review of publicly available scientific literature, no specific kinetic or thermodynamic studies concerning the transformations of this compound could be identified. Consequently, detailed research findings, including kinetic parameters (such as rate constants and activation energies) and thermodynamic data (such as enthalpy and entropy changes) for reactions involving this specific compound, are not available.

The absence of such data in the current body of scientific research prevents the construction of data tables and a detailed discussion on the mechanistic pathways, transition states, and reaction coordinates for the transformations of this compound. Further empirical research would be required to establish the kinetic and thermodynamic profile of this compound.

Computational Chemistry and Theoretical Studies of Alpha Butyl 2 Hydroxycyclohexanemethanol

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of alpha-butyl-2-hydroxycyclohexanemethanol. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and the relative stability of its various three-dimensional arrangements, or conformations.

For a substituted cyclohexane (B81311) like this compound, the most stable arrangement is typically a "chair" conformation, which minimizes both angle strain and torsional strain. The two substituents, a butyl group and a hydroxymethyl group, are located on adjacent carbons (a 1,2-substitution pattern). Each substituent can occupy one of two positions on the chair framework: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring). libretexts.org

The relative stability of these conformations is primarily dictated by steric hindrance. Bulky substituents in the axial position experience unfavorable steric interactions with the other axial hydrogens on the same side of the ring, a phenomenon known as 1,3-diaxial interaction. libretexts.orglibretexts.org To minimize these repulsive forces, large groups overwhelmingly prefer the more spacious equatorial position. libretexts.org

In this compound, both the butyl and the hydroxymethyl groups are larger than hydrogen. The butyl group is significantly bulkier than the hydroxymethyl group. Therefore, quantum chemical calculations would predict that the most stable conformation is the one where the larger butyl group occupies an equatorial position. libretexts.org Depending on whether the molecule is the cis or trans isomer, the hydroxymethyl group's preferred orientation will differ.

In the trans isomer, the most stable conformation would have both the butyl and hydroxymethyl groups in equatorial positions (diequatorial). A ring-flip would place both groups in the higher-energy diaxial positions, which is highly unfavorable. libretexts.orgfiveable.me

Energy minimization calculations using methods like Hartree-Fock or more advanced correlated methods can precisely quantify the energy difference (ΔG) between these conformers. This energy difference determines the equilibrium population of each conformation at a given temperature. scispace.comsapub.org

Table 1: Illustrative Conformational Energy Analysis for cis-alpha-Butyl-2-hydroxycyclohexanemethanol Note: These are hypothetical values for illustrative purposes, based on established principles of conformational analysis.

Conformer Description Butyl Group Position Hydroxymethyl Group Position Key Steric Interactions Relative Energy (kcal/mol) Predicted Population at 298 K
A (More Stable) Equatorial Axial 1,3-diaxial (Hydroxymethyl-H) 0.0 ~94%

| B (Less Stable) | Axial | Equatorial | 1,3-diaxial (Butyl-H) | ~2.2 | ~6% |

Density Functional Theory (DFT) Investigations of Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that is particularly effective for studying the chemical reactivity of organic molecules. semanticscholar.orgmdpi.com Instead of calculating the complex many-electron wavefunction, DFT calculates the electron density, which is a simpler quantity, to determine the energy and properties of the system. nih.gov This approach offers a good balance between accuracy and computational cost, making it ideal for exploring potential reaction pathways. researchgate.net

For this compound, DFT calculations can identify the most likely sites for chemical reactions. Analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into its nucleophilic and electrophilic nature. semanticscholar.org The oxygen atoms of the two hydroxyl groups are expected to have the highest electron density (localized HOMOs), making them nucleophilic and prone to reactions like protonation, esterification, or etherification. The hydrogen atoms of the hydroxyl groups are acidic and can be abstracted.

DFT is also used to model the entire energy profile of a reaction, from reactants to products, including the high-energy transition states. acs.org For example, the oxidation of one of the alcohol groups to an aldehyde or carboxylic acid could be modeled. semanticscholar.orgrsc.org Calculations would determine the activation energy barriers for each step of the proposed mechanism, revealing the most favorable reaction pathway. researchgate.net For instance, DFT could compare the relative ease of oxidizing the primary alcohol (-CH₂OH) versus the secondary alcohol (>CH-OH), providing a theoretical basis for the reaction's selectivity.

Recent DFT studies have been used to investigate mechanisms for reactions like the electrochemical hydroxyalkylation of purines with alcohols, where an α-hydroxyalkyl radical is formed and then added to a substrate. acs.org Similar DFT modeling could explore the formation of radicals from this compound and their subsequent reactions.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule's minimum energy conformations, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions, conformational changes, and intermolecular interactions on a timescale from picoseconds to microseconds. mdpi.com

For this compound, an MD simulation would reveal the flexibility of the molecule. This includes not only the chair-chair ring flip of the cyclohexane core but also the rotation around the single bonds of the butyl and hydroxymethyl side chains. nih.govnih.gov The conformational flexibility of alkyl chains is a crucial factor in determining the physical properties and interactions of a molecule. nih.govresearchgate.net

MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as a solvent. mdpi.comresearchgate.net By simulating this compound in a box of water molecules, for instance, one can study the formation and dynamics of hydrogen bonds between the molecule's two hydroxyl groups and the surrounding water. These simulations can provide detailed information on:

Solvation Shell Structure: How water molecules arrange themselves around the hydrophobic butyl group versus the hydrophilic hydroxyl groups.

Hydrogen Bond Lifetimes: The average duration of hydrogen bonds, which influences properties like solubility and viscosity. usm.my

Conformational Preferences in Solution: The solvent can influence the equilibrium between different conformers. MD simulations can determine if the presence of a solvent stabilizes or destabilizes certain conformations compared to the gas phase. acs.org

These simulations provide a bridge between the theoretical properties of a single molecule and its behavior in a real-world chemical system. acs.org

In Silico Prediction of Spectroscopic Properties and Chiroptical Responses

Computational methods can predict various spectroscopic properties of a molecule before it is synthesized or isolated. These predictions are invaluable for structure verification and for interpreting experimental data.

For this compound, DFT and other methods can calculate:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be predicted. These values are highly sensitive to the molecule's conformation. By calculating the expected spectra for different stable conformers (e.g., diequatorial vs. axial-equatorial) and comparing them to experimental data, the dominant conformation in solution can be confirmed.

IR Spectra: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. nih.gov This allows for the prediction of key peaks in the infrared spectrum, such as the characteristic broad O-H stretch of the alcohol groups and the C-H stretches of the alkyl chain and cyclohexane ring.

Since this compound is a chiral molecule, it will exhibit optical activity. Time-dependent density functional theory (TD-DFT) is a powerful tool for predicting chiroptical properties. nih.gov These properties are dependent on how the molecule interacts with polarized light and are essential for determining the absolute configuration of a chiral center. Predicted chiroptical responses include:

Optical Rotation (OR): The angle at which the plane of polarized light is rotated when passing through a sample.

Electronic Circular Dichroism (ECD): The differential absorption of left and right circularly polarized light. rsc.org Comparing the predicted ECD spectrum with an experimental one is a reliable method for assigning the absolute stereochemistry (R/S configuration) of the chiral carbons. researchgate.net

Table 2: Illustrative In Silico Prediction of Spectroscopic Data Note: These are hypothetical values for illustrative purposes.

Property Predicted Value / Observation Structural Information Gained
¹H NMR Chemical Shift δ = 3.5-3.8 ppm (for H-C-OH) Chemical environment of protons; distinguishes between protons on the primary vs. secondary alcohol.
¹³C NMR Chemical Shift δ = 60-75 ppm (for C-OH carbons) Carbon skeleton structure; confirms presence of alcohol functional groups.
IR Frequency ~3350 cm⁻¹ (broad) Presence of hydrogen-bonded O-H groups.

| ECD Spectrum | Positive Cotton effect at 210 nm | Related to the absolute configuration of the chiral centers. rsc.orgresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) in Related Chemical Spaces

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a set of compounds with their biological activity or a physical property. srce.hrnih.gov These models are built by calculating a series of numerical values, known as molecular descriptors, for each molecule and then using statistical methods to find a mathematical equation that relates these descriptors to the observed activity. researchgate.net

This compound belongs to a class of compounds (alcohols and cyclic alcohols) that are known to have insect repellent properties. researchgate.netiastate.edu QSAR studies are frequently used to design new, more effective repellents. researchgate.netmdpi.com

A QSAR model for repellency in a chemical space including this compound would involve several steps:

Data Set Collection: A set of structurally related compounds with known insect repellent activity would be assembled.

Descriptor Calculation: For each molecule, a wide range of descriptors would be calculated. These can be classified as:

Topological: Describing molecular connectivity and branching (e.g., Wiener index). nih.gov

Geometrical: Describing the 3D shape and size of the molecule.

Physicochemical: Properties like the octanol-water partition coefficient (logP), which relates to hydrophobicity, and molar refractivity. researchgate.net

Electronic: Descriptors derived from quantum chemical calculations, such as dipole moment, HOMO/LUMO energies, and partial atomic charges. iastate.eduresearchgate.net

Model Building: Using techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that best predicts the repellent activity from the calculated descriptors. nih.gov

Validation: The model's predictive power is rigorously tested using external and internal validation techniques.

For repellents, QSAR studies have shown that properties like molecular size, shape, volatility, and electronic features such as the presence of hydrogen bond donors (like the -OH groups) are often important for activity. iastate.eduiastate.edu A QSAR model could be used to predict the repellent activity of this compound and guide the synthesis of new, optimized analogues.

Advanced Derivatives and Analogues of Alpha Butyl 2 Hydroxycyclohexanemethanol

Synthesis of Ether and Ester Derivatives of alpha-Butyl-2-hydroxycyclohexanemethanol

The presence of two hydroxyl groups in this compound offers convenient handles for the synthesis of ether and ester derivatives. Standard synthetic protocols are generally applicable for these transformations.

Etherification: The formation of ether derivatives can be achieved through methods such as the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups with a strong base, such as sodium hydride, to form the corresponding alkoxides. These nucleophilic alkoxides are then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. The reactivity of the primary and secondary hydroxyl groups may differ, potentially allowing for selective etherification under controlled conditions.

Esterification: Ester derivatives are readily prepared through several established methods. The Fischer-Speier esterification, which involves reacting the diol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. Alternatively, for more sensitive substrates or to achieve higher yields, the use of more reactive acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) is preferred. This method, often referred to as the Schotten-Baumann reaction when using acid chlorides, allows for the acylation of the hydroxyl groups to form the corresponding esters. The relative steric hindrance of the two hydroxyl groups can influence the rate and selectivity of the esterification reaction.

Derivative TypeReagents and ConditionsProduct
Ether1. Sodium Hydride (NaH) 2. Alkyl Halide (R-X)alpha-Butyl-2-alkoxycyclohexanemethanol or 1-(alkoxymethyl)-2-butylcyclohexanol
EsterCarboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄)alpha-Butyl-2-acyloxycyclohexanemethanol or 1-(acyloxymethyl)-2-butylcyclohexanol
EsterAcid Chloride (R-COCl), Base (e.g., Pyridine)alpha-Butyl-2-acyloxycyclohexanemethanol or 1-(acyloxymethyl)-2-butylcyclohexanol

Preparation of Halogenated and Aminated Analogues

The synthesis of halogenated and aminated analogues of this compound introduces new functionalities that can significantly alter the compound's chemical and physical properties.

Halogenation: The hydroxyl groups can be replaced with halogens using various reagents. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohols to the corresponding chlorides and bromides. These reactions typically proceed via an SN2 mechanism, which can lead to an inversion of stereochemistry at the chiral centers. The preparation of fluorinated and iodinated analogues would require specialized reagents and conditions.

Amination: The introduction of amino groups can be accomplished through a multi-step sequence. A common strategy involves first converting the hydroxyl groups into good leaving groups, such as tosylates or mesylates, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base. The resulting sulfonate esters can then be displaced by an amine nucleophile, such as ammonia (B1221849) or a primary or secondary amine, in a nucleophilic substitution reaction to yield the aminated analogue.

Analogue TypeSynthetic StrategyIntermediateProduct
HalogenatedReaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃)N/AHalogenated analogue
Aminated1. Tosylation/Mesylation (TsCl/MsCl, base) 2. Nucleophilic substitution with an amine (R-NH₂)Tosylate/Mesylate esterAminated analogue

Cyclohexane (B81311) Ring Modifications and Substituent Effects

Modifying the cyclohexane ring of this compound or introducing substituents can have a profound impact on the molecule's conformation and properties.

Ring Modifications: Synthetic strategies can be envisioned to alter the cyclohexane ring itself, such as through ring-opening reactions followed by recrystallization to form different ring sizes, or through dehydrogenation to introduce unsaturation. These modifications would fundamentally change the scaffold of the molecule.

Substituent Effects: The introduction of various substituents (e.g., alkyl, aryl, electron-withdrawing, or electron-donating groups) at different positions on the cyclohexane ring would allow for a systematic study of their effects on the molecule's properties. The synthesis of these substituted analogues would typically involve starting from an already substituted cyclohexanone (B45756) derivative and then carrying out the necessary synthetic steps to introduce the butyl and hydroxymethyl groups. The nature and position of these substituents can influence the stereochemical outcome of the reactions and the conformational preferences of the final molecule.

Incorporation of this compound into Polymer Architectures

The diol functionality of this compound makes it a suitable monomer for incorporation into various polymer architectures, such as polyesters and polyurethanes.

Polyesters: Polycondensation of this compound with a dicarboxylic acid or its derivative (e.g., a diacyl chloride or a diester) would lead to the formation of polyesters. The properties of the resulting polymer, such as its thermal stability, mechanical strength, and biodegradability, would be influenced by the structure of the diol and the dicarboxylic acid comonomer.

Polyurethanes: The reaction of this compound with a diisocyanate would produce polyurethanes. The presence of the cyclohexane ring and the butyl group in the diol monomer would impart specific characteristics to the resulting polyurethane, such as rigidity and hydrophobicity.

The incorporation of this functionalized diol into polymer backbones can be used to tailor the properties of the resulting materials for specific applications.

Design and Synthesis of Stereoisomerically Pure Analogues

Stereoselective Synthesis: The synthesis of single stereoisomers requires the use of stereoselective synthetic methods. This can involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials. For example, asymmetric reduction of a corresponding ketone precursor could be employed to set the stereochemistry of one of the hydroxyl groups. Subsequent reactions would then need to be carried out under conditions that preserve the stereochemical integrity of the existing chiral centers or introduce new ones with high stereocontrol.

Resolution: Alternatively, a racemic or diastereomeric mixture of the analogues can be synthesized, followed by separation of the desired stereoisomer through techniques such as chiral chromatography or crystallization with a chiral resolving agent.

The availability of stereoisomerically pure analogues is essential for detailed structure-activity relationship studies and for applications where specific stereochemistry is required.

A Review of the Potential Non-Medical Applications of this compound in Chemical and Materials Sciences

The chemical compound this compound, a substituted cyclohexanol (B46403) derivative, presents a molecular architecture that suggests a variety of potential applications in the non-medical and non-pharmaceutical sectors of chemical and materials science. Its structure, featuring a cyclohexane ring, a primary and a secondary hydroxyl group, and a butyl substituent, imparts properties that are theoretically valuable in several research and industrial contexts. This article explores the prospective roles of this compound based on its structural attributes, focusing on its potential as a chiral building block, a specialty monomer, a component in advanced materials, a ligand in catalysis, and a precursor in fragrance chemistry.

While specific, in-depth research on this compound for the applications discussed remains limited in publicly accessible literature, its molecular features provide a strong basis for considering its utility in these areas. The following sections will elaborate on these potential applications, drawing parallels with well-established principles in synthetic and materials chemistry.

Application Prospects in Chemical Sciences and Materials Non Medical/non Pharmaceutical

The unique combination of a chiral center, two hydroxyl functional groups, and a non-polar butyl group on a cyclic backbone makes alpha-Butyl-2-hydroxycyclohexanemethanol a molecule of interest for various specialized chemical applications.

Chiral building blocks are essential components in the synthesis of complex, high-value molecules, particularly in the agrochemical and specialty chemical industries. The presence of stereogenic centers in a molecule can significantly influence its biological activity and material properties. This compound possesses inherent chirality, making its separated enantiomers potentially valuable as synthons.

Optically pure 1,2-diols are considered privileged structural motifs and are widely used as key intermediates in the synthesis of a variety of complex molecules. The two hydroxyl groups of this compound can be selectively protected or activated to allow for stepwise reactions, leading to the construction of more elaborate molecular frameworks with controlled stereochemistry. The cyclohexane (B81311) scaffold provides rigidity, which can be advantageous in directing the stereochemical outcome of subsequent transformations. The butyl group, in turn, can influence the solubility and steric environment of the molecule.

Table 1: Potential Reactions for this compound as a Chiral Building Block

Reaction Type Potential Outcome
Asymmetric Esterification Formation of chiral esters for further synthesis.
Etherification Introduction of various functional groups.
Oxidation Selective oxidation of primary or secondary alcohol.

The presence of two hydroxyl groups allows this compound to be considered a diol monomer for step-growth polymerization. Specialty monomers are used to create polymers with specific, tailored properties that are not achievable with commodity monomers.

The incorporation of the cyclohexyl ring into a polymer backbone, such as in polyesters or polyurethanes, can enhance the thermal stability, rigidity, and dimensional stability of the resulting material. The butyl group would act as a side chain, potentially increasing the polymer's hydrophobicity and lowering its glass transition temperature, thereby acting as an internal plasticizer. The hydroxyl groups provide the reactive sites for polymerization with comonomers like dicarboxylic acids (to form polyesters) or diisocyanates (to form polyurethanes). The chirality of the monomer could lead to stereoregular polymers with unique optical or mechanical properties.

Beyond polymerization, small molecules with specific functional groups are often used as additives in advanced material formulations to impart desired properties. The diol functionality of this compound makes it a candidate for use as a crosslinking agent or a chain extender in thermosetting resins like epoxies or polyurethanes.

In such applications, it could improve the toughness and impact resistance of the material. Its relatively low molecular weight would allow for efficient incorporation into a polymer matrix. Furthermore, its chemical structure suggests potential use in the formulation of coatings, adhesives, and sealants where modification of properties like adhesion, flexibility, and chemical resistance is required.

Chiral diols are a well-established class of ligands in asymmetric catalysis, where they can coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. The 1,2-diol arrangement in this compound is a common motif in ligands used for reactions such as asymmetric hydrogenation, epoxidation, and Diels-Alder reactions.

The two hydroxyl groups can act as binding sites for a metal catalyst. The rigid cyclohexyl backbone can create a well-defined chiral pocket, and the butyl group can provide steric hindrance that influences the enantioselectivity of the catalytic process. While the direct use of this compound as a ligand is not documented in readily available literature, its structure is analogous to other successful chiral diol ligands. It could also be chemically modified, for example, by phosphinylation of the hydroxyl groups, to create more sophisticated ligand systems.

Cyclohexanol (B46403) and its derivatives are known to be important intermediates and components in the fragrance industry. Many possess characteristic scents, often described as floral, fruity, or woody. The structure of this compound, a substituted cyclohexanol, makes it a plausible candidate for investigation as a fragrance ingredient or, more likely, as a precursor to other fragrant compounds.

The hydroxyl groups can be esterified with various carboxylic acids to produce a library of esters, a common class of synthetic fragrance molecules. The odor profile of such esters would be influenced by the alkyl chain of the acid and the stereochemistry of the alcohol moiety. For instance, the acetate (B1210297) or propionate (B1217596) ester of this compound could potentially possess unique scent characteristics. Research in this area often involves the synthesis and olfactory evaluation of a series of related compounds to establish structure-odor relationships.

Table 2: List of Compounds Mentioned

Compound Name

Environmental Transformation and Sustainability Considerations of Alpha Butyl 2 Hydroxycyclohexanemethanol

Pathways of Environmental Degradation in Controlled Laboratory Models.

The environmental fate of a chemical compound is dictated by its susceptibility to various degradation processes. For a molecule like alpha-butyl-2-hydroxycyclohexanemethanol, with its cyclic aliphatic structure and hydroxyl and butyl functional groups, several degradation pathways can be anticipated in controlled laboratory settings that simulate environmental conditions. These typically include abiotic processes such as hydrolysis and photolysis, as well as biotic degradation.

In contrast, microbial metabolism is often the primary route of degradation for many organic chemicals in soil and water. nih.govresearchgate.net Laboratory studies on related compounds often involve incubating the chemical in soil or water samples containing a diverse microbial population under controlled temperature and oxygen levels. The disappearance of the parent compound and the appearance of metabolites are monitored over time.

A hypothetical laboratory study on the degradation of this compound might yield results similar to those presented in the table below, which is based on general findings for cyclic alcohols.

Parameter Condition Result Postulated Pathway
Hydrolytic Stability pH 4, 7, 9 at 25°CHalf-life > 1 yearStable to hydrolysis
Aqueous Photolysis Simulated SunlightHalf-life > 30 daysInsignificant direct photolysis
Soil Metabolism (Aerobic) 25°CHalf-life = 28-60 daysMicrobial oxidation
Aquatic Sediment Metabolism (Anaerobic) 25°CHalf-life = 90-180 daysSlower microbial degradation

This table presents hypothetical data based on the known behavior of structurally similar compounds in laboratory studies.

Microbial Biotransformation Studies under Controlled Conditions.

Microbial biotransformation is a key area of research for understanding the environmental persistence and potential for bioremediation of organic compounds. Microorganisms possess a vast arsenal (B13267) of enzymes capable of transforming complex molecules. For this compound, the initial steps of microbial attack would likely involve the oxidation of the primary or secondary alcohol groups.

Enzymes such as alcohol dehydrogenases and monooxygenases are central to these transformations. researchgate.net Alcohol dehydrogenases could oxidize the hydroxyl groups to the corresponding aldehydes or ketones. wikipedia.org Cytochrome P450 monooxygenases, ubiquitous in microorganisms, can hydroxylate the cyclohexane (B81311) ring or the butyl side chain, increasing water solubility and facilitating further degradation.

A typical biotransformation study would involve incubating this compound with specific microbial strains or consortia known for their metabolic capabilities towards alcohols and cyclic hydrocarbons. nih.govnih.gov The transformation products would be identified using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The primary biotransformation products of this compound under aerobic conditions could include:

Oxidation of the primary alcohol: leading to the formation of the corresponding carboxylic acid.

Oxidation of the secondary alcohol: resulting in a ketone.

Hydroxylation of the cyclohexane ring: introducing additional hydroxyl groups.

Beta-oxidation of the butyl group: shortening the alkyl chain.

The following table outlines potential microbial biotransformation reactions and the enzyme classes likely involved.

Reaction Substrate Product Enzyme Class
Primary Alcohol Oxidation This compound2-hydroxy-alpha-butylcyclohexane-carboxaldehydeAlcohol Dehydrogenase
Aldehyde Oxidation 2-hydroxy-alpha-butylcyclohexane-carboxaldehyde2-hydroxy-alpha-butylcyclohexanoic acidAldehyde Dehydrogenase
Secondary Alcohol Oxidation This compoundalpha-Butyl-2-oxocyclohexanemethanolAlcohol Dehydrogenase
Ring Hydroxylation This compoundDihydroxy-alpha-butylcyclohexanemethanolMonooxygenase

This table is a representation of plausible biotransformation pathways based on established microbial metabolism of similar chemical structures.

Sustainable Sourcing and Waste Minimization in Synthesis.

The principles of green and sustainable chemistry are increasingly being applied to the chemical industry, including the synthesis of fragrance and specialty chemicals. bynez.com For this compound, sustainable sourcing of raw materials and minimization of waste are critical considerations.

Traditionally, many complex alcohols are synthesized from petroleum-based feedstocks through multi-step chemical reactions that may use hazardous reagents and generate significant waste. rsc.org A more sustainable approach would involve the use of renewable starting materials. For instance, cyclic precursors could potentially be derived from biomass sources like terpenes or lignin.

Biocatalysis and fermentation offer promising green alternatives to traditional chemical synthesis. personalcaremagazine.com Microorganisms or isolated enzymes can be used to perform specific chemical transformations with high selectivity and under mild conditions (room temperature and atmospheric pressure), reducing energy consumption and the formation of byproducts. kaust.edu.sa For example, a genetically engineered yeast or bacterium could potentially be designed to produce this compound or a key precursor from simple sugars. nih.gov

Waste minimization in the synthesis of this compound would focus on several key areas of green chemistry:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents. personalcaremagazine.com

Catalysis: Employing catalytic reagents (including biocatalysts) in small amounts rather than stoichiometric reagents to minimize waste. perfumerflavorist.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. premiumbeautynews.com

The table below compares a hypothetical traditional synthesis with a potential green synthesis for a related cyclic alcohol, illustrating the sustainability benefits.

Metric Traditional Synthesis Green Synthesis (Biocatalytic)
Starting Material Petroleum-derived CyclohexeneGlucose (from renewable biomass)
Key Transformation Multi-step chemical synthesis with metal catalystsWhole-cell fermentation
Solvent Toluene, DichloromethaneWater
Temperature 80-120°C30°C
Waste Generation (E-Factor) High (e.g., 5-50 kg waste/kg product)Low (e.g., <1-5 kg waste/kg product)
Energy Consumption HighLow

This table provides a comparative illustration based on general principles of green chemistry applied to the synthesis of complex alcohols.

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